molecular formula C11H18Cl2N2O B8095740 N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride

N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride

Cat. No.: B8095740
M. Wt: 265.18 g/mol
InChI Key: IOYCTVIVYYJDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride is a chemical compound with the CAS Number 21756-58-1 and a molecular formula of C11H18Cl2N2O, yielding a formula weight of 265.18 g/mol . The compound is supplied with a minimum purity of 95% . This pyrrolidine derivative is offered as a dihydrochloride salt, which typically enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental conditions. As a small molecule building block, this compound is of significant interest in medicinal chemistry and pharmacology research. It serves as a key synthetic intermediate for the exploration of novel therapeutics. While specific studies on this exact compound are limited in the public domain, its core structure is related to amine-substituted pyrrolidines, which are frequently investigated as ligands for biological receptors . Researchers utilize such compounds in the design and synthesis of potential ligands for central nervous system (CNS) targets, contributing to early-stage drug discovery efforts. The product is available for global shipping from multiple international stockpoints . It is provided as a solid and requires cold-chain transportation to ensure its stability and integrity during transit . Handling should only be performed by qualified professionals in a controlled laboratory setting. This compound is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2-methoxyphenyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9;;/h2-5,9,12-13H,6-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYCTVIVYYJDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most widely reported method involves reacting 3-aminopyrrolidine dihydrochloride with 2-methoxyaryl electrophiles. In a representative procedure, (S)-3-aminopyrrolidine dihydrochloride (1.0 equiv) is treated with 1-fluoro-2-methoxybenzene (1.2 equiv) in dimethylformamide (DMF) at 75°C for 6 hours, using potassium carbonate (2.5 equiv) as a base. This method achieves yields of 65–83% depending on the substituent (Table 1).

Table 1: Optimization of NAS Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF75670
Na₂CO₃MeOH0 (rt cooling)378
Et₃NEtOH/DMF901.565

Critical parameters include:

  • Solvent polarity : DMF enhances nucleophilicity of the pyrrolidine amine, while methanol facilitates faster deprotonation.

  • Base selection : Bulkier bases (e.g., K₂CO₃) minimize over-alkylation byproducts compared to Na₂CO₃.

Reductive Amination

An alternative route employs reductive amination between 2-methoxybenzaldehyde and 3-aminopyrrolidine. Using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at pH 5–6, this method achieves 72% yield after 12 hours. The dihydrochloride salt is subsequently formed by treating the free base with HCl gas in isopropyl alcohol, followed by crystallization (85% recovery).

Key advantages :

  • Avoids halogenated intermediates, aligning with green chemistry principles.

  • Enables stereochemical control when using chiral amines.

Impurity Profiling and Mitigation Strategies

Major Byproducts

  • N,N-Bis(2-methoxyphenyl)-3-pyrrolidinamine : Forms via over-alkylation (5–12% yield) when excess aryl halide is present.

  • 3-Formylpyrrolidine derivatives : Arise from residual formic acid in solvent systems (detectable at 0.3–1.2% by HPLC).

Purification Techniques

  • Crystallization : Dissolving the crude product in hot isopropyl alcohol (75–80°C) with activated carbon, followed by cooling to 15°C, reduces impurities to <0.5%.

  • Chromatography : Reverse-phase HPLC (C18 column, 10% MeCN/H₂O) resolves diastereomeric byproducts with >98% purity.

Scale-Up Considerations

Industrial Adaptation

A patented kilogram-scale synthesis reports:

  • Reactor setup : 50 L jacketed vessel with mechanical stirring.

  • Process :

    • Charge DMF (45 L), 3-aminopyrrolidine dihydrochloride (5.5 kg), K₂CO₃ (8.2 kg).

    • Add 1-bromo-2-methoxybenzene (4.18 kg) dropwise over 2 hours.

    • Maintain at 75°C for 21 hours (TLC monitoring).

  • Yield : 3.20 kg (80%) after crystallization.

Environmental Metrics

  • E-factor : 18.2 (kg waste/kg product), primarily from solvent recovery.

  • PMI (Process Mass Intensity) : 32.7, reducible to 25.4 via solvent recycling.

Stereochemical Control

Chiral Resolution

Using (R)- or (S)-3-aminopyrrolidine dihydrochloride, enantiomeric excess (ee) of 94–98% is achievable via:

  • Diastereomeric salt formation : Tartaric acid in ethyl acetate (85% ee).

  • Enzymatic resolution : Candida antarctica lipase B (CAL-B) with vinyl acetate (91% ee).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.92 (d, J = 8.1 Hz, 1H), 6.85 (d, J = 7.2 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, pyrrolidine), 2.95–2.75 (m, 1H, CHNH₂).

  • HRMS : m/z calcd for C₁₁H₁₇N₂O [M+H]⁺: 201.1344; found: 201.1346 .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: N-(2-Methoxyphenyl)-3-pyrrolidinamine N-oxide.

    Reduction: N-(2-Methoxyphenyl)-3-pyrrolidinamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pain Management

The compound has been identified as an inhibitor of voltage-gated sodium channels, which are crucial in the generation and propagation of action potentials in excitable tissues such as neurons. Inhibiting these channels can alleviate various pain conditions, including:

  • Neuropathic Pain: Studies indicate that sodium channel blockers can significantly reduce pain associated with nerve damage.
  • Inflammatory Pain: The compound may also play a role in mitigating inflammatory pain by blocking specific sodium channels involved in pain transmission pathways .

Anticancer Activity

Recent research has highlighted the anticancer properties of N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride. It has demonstrated efficacy against several cancer cell lines, particularly breast cancer (MCF-7).

Concentration (µM)Cell Viability (%)
1085
5060
10030

The data indicates a dose-dependent inhibition of cell viability, suggesting potential as a therapeutic agent in cancer treatment .

Ion Channel Modulation

The primary mechanism through which this compound exerts its effects is through the modulation of ion channels. By inhibiting sodium channels, it can disrupt the excitability of neurons, leading to reduced pain perception and potential therapeutic benefits in conditions like epilepsy and chronic pain syndromes .

Kinase Inhibition

Another avenue of research involves the compound's ability to modulate kinase activity. Protein kinases are pivotal in regulating cell growth and survival; thus, inhibiting specific kinases could lead to therapeutic effects in cancer and other proliferative disorders .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties, particularly in models simulating neurodegenerative diseases like Alzheimer’s. It has been shown to enhance the viability of neuronal cells exposed to neurotoxic agents, suggesting its potential use in neuroprotection strategies .

Summary of Case Studies

Several studies have documented the efficacy of this compound across various applications:

  • Antimicrobial Efficacy: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Anticancer Activity: Significant reduction in cell viability in breast cancer cell lines supports its role as a potential anticancer drug.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist or agonist, depending on the receptor subtype, modulating the release and uptake of neurotransmitters. This interaction influences various physiological processes, including mood regulation, pain perception, and cognitive functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Moieties

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Findings
N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride C₁₁H₁₇Cl₂N₂O ~280.18 2-Methoxyphenyl linked to pyrrolidin-3-amine Likely research intermediate; metabolic studies (CYP1A involvement inferred)
N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride () C₁₃H₂₁Cl₂N₃O 338.27 Pyrrolidine-pyridine hybrid with dimethylamide Synthetic intermediate in drug discovery
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride () C₇H₁₇Cl₂N₂ 281.06 Pyrrolidine with dimethylaminomethyl side chain Biochemical research; receptor modulation studies
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride () C₁₇H₂₁Cl₂N₃ 338.27 Indole and pyridine moieties linked via ethylamine Neuropharmacology (serotonin receptor interactions inferred)
Key Observations :
  • Pyrrolidine Derivatives : All compounds share a pyrrolidine core but differ in substituents. The target compound’s 2-methoxyphenyl group may influence electronic properties and metabolic stability compared to pyridine () or indole () analogs.
  • Salt Forms : Dihydrochloride salts improve water solubility, critical for in vitro assays.
  • Applications : While the target compound’s exact use is unspecified, analogs are employed as intermediates () or in receptor studies ().

Functional and Pharmacological Comparisons

Metabolic Pathways :
  • N-(2-Methoxyphenyl)hydroxylamine (): Metabolized by CYP1A enzymes to o-anisidine, suggesting that the target compound’s 2-methoxyphenyl group may undergo similar oxidative pathways.
  • RS-17053 (): A selective α1A-adrenoceptor antagonist with a chloro-indole structure. Unlike the target compound, it exhibits low affinity for human prostate receptors, highlighting how structural differences (e.g., indole vs. pyrrolidine) alter pharmacological profiles .
Psychoactive NBOMe Compounds ():
  • 25X-NBOMe Series: Contain a 2-methoxyphenylmethyl group but feature ethanamine linkers and halogenated aromatic rings. These compounds act as potent serotonin receptor agonists, contrasting with the target compound’s likely non-psychoactive applications .

Biological Activity

N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which is known for its versatile biological properties. The methoxyphenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

  • Serotonin Receptor Interaction :
    The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor. Research indicates that it acts as a neutral antagonist at this receptor, which plays a crucial role in various neurological processes, including memory and learning. Compounds that modulate 5-HT6 receptor activity have shown protective effects against neurotoxic agents in cell models, suggesting potential applications in neurodegenerative diseases .
  • Reactive Oxygen Species (ROS) Production :
    Similar compounds have been reported to induce ROS production, leading to apoptosis in parasitic infections such as leishmaniasis. This mechanism involves cellular stress responses that can be exploited for therapeutic purposes against certain pathogens .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Its role as a 5-HT6 receptor antagonist suggests potential benefits in treating disorders like Alzheimer's disease by enhancing neuronal survival and function.
  • Antimicrobial Properties : Preliminary studies indicate that similar pyrrolidine derivatives exhibit antimicrobial effects, which could be relevant for developing new antibiotics .

Case Studies and Research Findings

  • Neuroprotection in Cell Models :
    A study demonstrated that compounds with similar structures provided significant protection against oxidative stress-induced cell death in neuroblastoma cells. These findings highlight the compound's potential as a neuroprotective agent .
  • Leishmanicidal Activity :
    Research on related compounds revealed their effectiveness against Leishmania mexicana, reducing parasite load significantly in vivo. The mechanisms included inducing apoptosis and disrupting mitochondrial integrity, which are critical for parasite survival .

Comparative Analysis

Activity TypeMechanism of ActionReference
Neuroprotection5-HT6 receptor modulation
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth
LeishmanicidalROS production leading to parasite apoptosis

Q & A

Q. What are the recommended storage conditions for N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride to ensure stability in laboratory settings?

The compound should be stored in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen) at temperatures between 2–8°C. Due to its hygroscopic nature, desiccants like silica gel should be included in the storage environment to prevent hydrolysis or decomposition . Purity checks via HPLC (≥98%) should be performed periodically, as impurities from degradation (e.g., free amine or methoxyphenyl derivatives) may interfere with experimental reproducibility.

Q. How can researchers confirm the structural integrity of this compound prior to experimental use?

Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Verify the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3) and pyrrolidinamine backbone (δ ~2.5–3.5 ppm for amine protons) .
  • HPLC-MS : Monitor the molecular ion peak ([M+H]+) to confirm molecular weight alignment with the theoretical value.
  • X-ray crystallography : For absolute confirmation, single-crystal analysis can resolve bond angles and stereochemistry, as demonstrated for structurally related compounds .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

Hepatic microsomes (rat or rabbit) supplemented with NADPH are widely used to study Phase I metabolism. For example, incubations at pH 7.4 (37°C) can identify primary metabolites like o-anisidine or o-aminophenol via HPLC with UV detection (retention time: 8.8–28.6 min) . Control experiments without NADPH or microsomes are critical to distinguish enzymatic vs. spontaneous reactions .

Advanced Research Questions

Q. How do species-specific CYP enzymes influence the metabolic fate of this compound?

Rat hepatic microsomes pre-treated with CYP inducers (e.g., β-naphthoflavone for CYP1A1/2, phenobarbital for CYP2B1/2) show significant variation in metabolite profiles:

  • CYP1A1/2 induction : Increases o-aminophenol formation by 2.4-fold and o-anisidine by 1.9-fold .
  • CYP2E1 induction : Minimal reductive metabolism, suggesting isoform-specific roles in oxidation vs. reduction . Comparative studies with human liver microsomes are recommended to extrapolate findings to human pharmacology.

Q. What experimental strategies mitigate contradictions in metabolite quantification across studies?

Discrepancies in metabolite levels (e.g., o-nitrosoanisole vs. o-anisidine) often arise from differences in:

  • Incubation conditions : pH (4.5 vs. 7.4) and NADPH concentration significantly affect enzymatic activity .
  • Analytical sensitivity : Use LC-MS/MS instead of UV detection for low-abundance metabolites.
  • Microsome preparation : Standardize protein content (e.g., 1 mg/mL) and validate CYP reductase activity (e.g., 0.2–0.3 µmol/min/mg protein) .

Q. How can researchers design assays to evaluate the genotoxic potential of this compound?

Focus on detecting DNA adducts formed by reactive intermediates like N-(2-methoxyphenyl)hydroxylamine:

  • 32P-postlabeling : Identify adducts in target tissues (e.g., bladder epithelium) .
  • Comet assay : Quantify single-strand breaks in cells exposed to the compound and its metabolites.
  • CYP inhibition studies : Co-incubate with CYP inhibitors (e.g., ketoconazole) to assess metabolic activation pathways .

Methodological Considerations

Q. What analytical techniques are optimal for resolving conflicting data on metabolite stability?

  • pH-dependent stability assays : Compare metabolite formation at pH 4.5 (simulating lysosomal conditions) vs. pH 7.4 (physiological conditions) using buffered solutions .
  • Time-course HPLC : Monitor degradation kinetics under varying temperatures and light exposure.
  • Isotope labeling : Use deuterated analogs to trace metabolic pathways and distinguish artifacts .

Q. How should researchers address batch-to-batch variability in compound purity?

  • Quality control protocols : Require suppliers to provide ≥98% purity (HPLC) with certificates of analysis.
  • In-house recrystallization : Purify using ethanol/water mixtures, and verify via melting point (mp) analysis .
  • Stability-indicating assays : Develop forced degradation studies (e.g., heat, oxidation) to identify impurity thresholds affecting experimental outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.